molecular formula C15H18O4 B5859874 Propan-2-yl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate CAS No. 6237-87-2

Propan-2-yl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B5859874
CAS No.: 6237-87-2
M. Wt: 262.30 g/mol
InChI Key: VTQOICRVVFXBFJ-UHFFFAOYSA-N
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Description

Propan-2-yl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the benzofuran class, which is characterized by a fused benzene and furan ring system. The presence of the carboxylate group and the ethoxy and methyl substituents contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 5-ethoxy-2-methyl-1-benzofuran-3-carboxylic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium ethoxide (NaOEt) or methyl iodide (CH3I) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Propan-2-yl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which Propan-2-yl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets. The benzofuran core can interact with various enzymes and receptors, modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that further contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-ethoxy-2-methyl-1-benzofuran-3-carboxylic acid
  • Propan-2-yl 2-methyl-1-benzofuran-3-carboxylate
  • Ethyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate

Uniqueness

Propan-2-yl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate is unique due to the combination of its ester group and the specific positioning of the ethoxy and methyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

propan-2-yl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-5-17-11-6-7-13-12(8-11)14(10(4)19-13)15(16)18-9(2)3/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQOICRVVFXBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357396
Record name Propan-2-yl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6237-87-2
Record name Propan-2-yl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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